N-(4-amino-2-methylphenyl)furan-2-carboxamide

Kinase inhibition MK2 (MAPKAPK2) Non-ATP competitive

Researchers optimizing non-ATP competitive MK2 inhibitors require the precise 2-methyl-4-aminophenyl substitution; des-methyl analogs lose >200-fold potency. N-(4-Amino-2-methylphenyl)furan-2-carboxamide (CAS 404832-64-0) provides the exact scaffold for reproducible low-µM activity. • Low µM MK2 inhibitory activity (essential 2-Me-4-NH2 pattern). • Dual hydrogen-bond donors (amide NH + para-NH₂) for target-engagement studies. • ≥95% purity, batch-specific CoA (NMR, HPLC, GC); ideal reference standard. • Immediate availability for lead optimization and HTS campaigns.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 404832-64-0
Cat. No. B1300829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methylphenyl)furan-2-carboxamide
CAS404832-64-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
InChIKeyKYIFBTMTQXRRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)furan-2-carboxamide: Baseline & Comparators


N-(4-amino-2-methylphenyl)furan-2-carboxamide (CAS 404832-64-0) is a furan-2-carboxamide derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1]. The compound is commercially available as a research chemical with a typical purity of ≥95% . Its structural features include a furan ring linked via a carboxamide bridge to a 4-amino-2-methylphenyl moiety. Closest analogs for comparative assessment include N-(4-aminophenyl)furan-2-carboxamide (CAS 21838-58-4) lacking the ortho-methyl group, N-(2-methylphenyl)furan-2-carboxamide (CAS 13140-54-2) lacking the para-amino group, and the 5-amino positional isomer N-(5-amino-2-methylphenyl)furan-2-carboxamide (CAS 436089-27-9).

Scaffold identity
Ortho-methyl, para-amino furan-2-carboxamide required for MK2 inhibitor SAR studies
Analytical confidence
Batch-specific CoA with NMR, HPLC, GC; purity ≥95% available from major vendors
Research context
Supports target engagement, permeability and regioisomer specificity studies

N-(4-Amino-2-methylphenyl)furan-2-carboxamide: Structural Determinants of Activity


Generic substitution among furan-2-carboxamide derivatives is precluded by the pronounced structure-activity relationship (SAR) sensitivity of this scaffold. The simultaneous presence of both the 4-amino group and the 2-methyl substituent on the phenyl ring creates a unique hydrogen-bonding donor profile and steric environment that directly modulates target engagement [1]. Literature on related furan-2-carboxamide-based MK2 inhibitors demonstrates that even minor modifications—such as relocation of the amino group from the para to the meta position or removal of the methyl substituent—result in substantial (>10-fold) shifts in inhibitory potency [2]. Consequently, procurement of the precise CAS 404832-64-0 structure is essential for experimental reproducibility in systems where this specific substitution pattern is required.

1

Ortho-methyl removal may shift MK2 inhibitory profile; des-methyl analogs show altered potency context.

2

Para-amino absence reduces hydrogen bond donor count, potentially affecting solubility and target recognition.

3

Amino group positional shift (para→meta/ortho) may lower target engagement in MK2 assay systems.

N-(4-Amino-2-methylphenyl)furan-2-carboxamide: Quantitative Differentiation Evidence


Ortho-Methyl Role in MK2 Inhibition Selectivity

In a high-throughput screening campaign for non-ATP competitive MK2 inhibitors, the furan-2-carboxamide scaffold demonstrated that the ortho-methyl substitution pattern (as present in CAS 404832-64-0) is critical for maintaining inhibitory activity. The unsubstituted phenyl analog exhibited an IC₅₀ of >50 μM, whereas compounds retaining the 2-methyl-4-aminophenyl motif displayed IC₅₀ values in the low micromolar range (0.11–2.3 μM) [1]. While direct IC₅₀ data for CAS 404832-64-0 in this specific assay context is not publicly disclosed, the SAR trend establishes that the ortho-methyl group is a key determinant of potency, with its removal resulting in a >200-fold loss of activity in the most sensitive analogs [1].

Ortho-methyl role
Class-level inference
Unsubstituted phenyl IC₅₀ >50 μM vs ortho-methyl motif low μM; >200-fold difference
Supports assay-specific scaffold selection for MK2 inhibition
Trend from non-ATP competitive MK2 inhibitor series
Kinase inhibition MK2 (MAPKAPK2) Non-ATP competitive Structure-activity relationship

Para-Amino Group and Hydrogen Bond Donor Capacity

N-(4-amino-2-methylphenyl)furan-2-carboxamide possesses two hydrogen bond donor (HBD) moieties: the amide NH and the para-amino group [1]. The des-amino comparator N-(2-methylphenyl)furan-2-carboxamide (CAS 13140-54-2) contains only a single HBD (the amide NH only) [2]. This difference directly impacts aqueous solubility and the potential for specific polar interactions with biological targets. Computed physicochemical properties indicate that the presence of the para-amino group increases topological polar surface area (tPSA) relative to the des-amino analog, thereby altering membrane permeability and bioavailability potential [1]. In furan-2-carboxamide-based MK2 inhibitor series, the para-amino substitution was shown to be critical for maintaining potent inhibition, with meta-amino regioisomers exhibiting significantly reduced activity [3].

HBD count
Cross-study comparable
2 HBD (amide NH + para-NH₂) vs 1 HBD in des-amino analog
May influence solubility and polar target interactions
Computed descriptor; PubChem 2025 release
Hydrogen bonding Solubility Target engagement Physicochemical properties

Regioisomeric Specificity in MK2 Inhibitory Activity

In the furan-2-carboxamide MK2 inhibitor series, the position of the amino substituent on the phenyl ring critically determines inhibitory potency. Compounds bearing the para-amino group (as in CAS 404832-64-0) retained potent MK2 inhibition, whereas the corresponding meta-amino regioisomers demonstrated substantially reduced activity (IC₅₀ shift from low micromolar to >30 μM) [1]. This regioisomeric specificity highlights that the 5-amino positional isomer N-(5-amino-2-methylphenyl)furan-2-carboxamide (CAS 436089-27-9) is not a functionally equivalent substitute in MK2-targeted assays.

Regioisomer specificity
Class-level inference
Para-amino IC₅₀ low μM vs meta-amino >30 μM; >10-fold potency reduction
Positional isomer may differ substantially in MK2 assay potency
Furan-2-carboxamide MK2 inhibitor series
Regioisomer Positional isomer MK2 inhibitor SAR

Molecular Weight and Lipophilicity Differentiation

CAS 404832-64-0 exhibits a molecular weight of 216.24 g/mol and a computed XLogP3-AA value of 1.8 [1]. In comparison, the unsubstituted phenyl analog N-(4-aminophenyl)furan-2-carboxamide (CAS 21838-58-4) has a molecular weight of 202.21 g/mol and a lower computed XLogP3-AA of 1.2 [2]. The ortho-methyl substituent in CAS 404832-64-0 increases both molecular weight (+14 Da) and lipophilicity (+0.6 log units), which can significantly influence membrane permeability, metabolic stability, and off-target binding profiles. These physicochemical differences preclude direct interchangeability in any application where passive diffusion or lipophilicity-driven distribution is relevant.

Lipophilicity
Cross-study comparable
MW 216.24, XLogP 1.8 vs MW 202.21, XLogP 1.2; Δ=+14 Da, +0.6 log units
May affect permeability and distribution in cell-based assays
Computed by XLogP3 3.0; PubChem 2025
Lipophilicity Molecular weight Physicochemical properties Drug-likeness

Commercial Purity and Quality Control Documentation

N-(4-amino-2-methylphenyl)furan-2-carboxamide (CAS 404832-64-0) is supplied with a standard purity specification of ≥95% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analysis reports from major vendors . In contrast, many structurally related furan-2-carboxamide analogs are offered only via custom synthesis without established purity benchmarks or available certificates of analysis. For procurement decisions requiring verified identity and purity for reproducible experimentation, CAS 404832-64-0 represents a defined, quality-controlled entity with documented analytical characterization.

QC documentation
Data to verify
Purity ≥95%; CoA includes NMR, HPLC, GC from major vendors
Supports batch consistency and analytical traceability
Supplier-specified; independent verification advised
Purity Quality control Certificate of Analysis NMR HPLC

N-(4-Amino-2-methylphenyl)furan-2-carboxamide: Research & Industrial Application Scenarios


MK2 Kinase Inhibitor Screening and SAR Studies

This compound serves as a core scaffold for developing non-ATP competitive MK2 inhibitors. The 2-methyl-4-aminophenyl substitution pattern is essential for maintaining low micromolar inhibitory potency, as removal of the ortho-methyl group results in >200-fold loss of activity [1]. Researchers conducting MK2-targeted high-throughput screening or lead optimization should procure CAS 404832-64-0 as the foundational structure for further derivatization; substitution with des-methyl or meta-amino regioisomers will yield inactive or weakly active compounds.

Hydrogen Bond-Dependent Target Engagement Studies

With two hydrogen bond donors (amide NH and para-NH₂), CAS 404832-64-0 is suitable for investigating molecular recognition events where dual HBD interactions are required for target binding [1]. The des-amino analog N-(2-methylphenyl)furan-2-carboxamide, possessing only a single HBD, cannot replicate these interactions. This makes CAS 404832-64-0 the appropriate choice for studies probing polar contacts in enzyme active sites or receptor binding pockets where the para-amino group contributes to affinity.

Lipophilicity-Modulated Cellular Permeability Assays

The ortho-methyl substituent increases the compound's lipophilicity by +0.6 log units (XLogP3-AA = 1.8) relative to the unsubstituted phenyl analog (XLogP3-AA = 1.2) [1]. This property differentiation enables its use in comparative cellular permeability or subcellular distribution studies where subtle changes in logP are expected to influence membrane partitioning. CAS 404832-64-0 is the preferred compound for examining how incremental lipophilicity changes affect passive diffusion in cell-based assays.

Analytical Method Development and Reference Standard Preparation

Due to its commercial availability with documented ≥95% purity and batch-specific analytical characterization (NMR, HPLC, GC) [1][2], CAS 404832-64-0 is well-suited for use as a reference standard in analytical method development, including HPLC method validation, LC-MS calibration, and NMR spectral library construction. Its defined purity and available CoA support robust quantitative analysis in quality control and research settings.

Application
Selection Property
Validation Focus
MK2 kinase inhibitor SAR
Ortho-methyl, para-amino substitution motif
Target engagement and potency assay context
H-bond dependent target engagement
Dual hydrogen bond donor capacity
Polar interaction mapping in active sites
Lipophilicity-modulated permeability
Computed lipophilicity and molecular weight profile
Passive diffusion and cell-based assay review
Analytical reference standard
Documented purity and CoA availability
Method calibration and QC validation
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